molecular formula C15H13BrCl3N3O2S B11971724 5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303061-97-4

5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11971724
CAS No.: 303061-97-4
M. Wt: 485.6 g/mol
InChI Key: YUJQNGFYDLCQML-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a furan ring, a bromine atom, and a trichloromethyl group, along with a thioureido linkage. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the furan ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Attachment of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions using reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).

    Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the intermediate with isothiocyanates in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromine atom or the trichloromethyl group, resulting in debromination or dechlorination.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable solvent.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Debrominated or dechlorinated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide
  • 4-Bromo-N-(2,2,2-trichloro-1-(3-m-tolyl-thioureido)-ethyl)-benzamide

Uniqueness

5-Bromo-N-(2,2,2-trichloro-1-(3-(m-tolyl)thioureido)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and thioureido linkage are particularly noteworthy, as they contribute to its versatility in synthetic applications and potential therapeutic effects.

Properties

CAS No.

303061-97-4

Molecular Formula

C15H13BrCl3N3O2S

Molecular Weight

485.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13BrCl3N3O2S/c1-8-3-2-4-9(7-8)20-14(25)22-13(15(17,18)19)21-12(23)10-5-6-11(16)24-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,25)

InChI Key

YUJQNGFYDLCQML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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